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An In-Depth Technical Guide to the Physicochemical Properties of Benzyl 3-cyclopropyl-3-
oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block
Benzyl 3-cyclopropyl-3-oxopropanoate (CAS No. 212200-57-2) is a bifunctional organic

molecule that has garnered interest within the drug discovery and chemical synthesis

communities.[1] Its structure, incorporating a reactive β-ketoester system and a strained

cyclopropyl ring, presents a versatile scaffold for creating more complex molecular

architectures. Notably, it is classified among "Protein Degrader Building Blocks," indicating its

potential utility in the development of novel therapeutics, such as proteolysis-targeting

chimeras (PROTACs).[1] This guide provides a comprehensive analysis of its core

physicochemical properties, offering both reported data and field-proven methodologies for its

characterization. The insights herein are designed to empower researchers to effectively utilize

this compound in their synthetic and drug development endeavors.

Core Chemical and Physical Identity
A molecule's fundamental properties dictate its behavior in both chemical reactions and

biological systems. Understanding these identifiers is the first step in any research application.
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Molecular Structure and Identifiers
The structure combines a benzyl ester with a cyclopropyl ketone, linked by a methylene group.

This arrangement is key to its reactivity.

Caption: Chemical Structure of Benzyl 3-cyclopropyl-3-oxopropanoate.

Summary of Physicochemical Properties
The following table summarizes the known and predicted properties of the compound. Due to

its specialized nature, some physical constants like boiling and melting points are not widely

reported in public literature and should be determined experimentally.

Property Value Source / Comment

CAS Number 212200-57-2 [1][2][3]

Molecular Formula C₁₃H₁₄O₃ [1][3]

Molecular Weight 218.25 g/mol [2][3]

Appearance Red liquid [3]

Purity Typically ≥97% [1][4]

Storage

Room temperature, under an

inert atmosphere. Some

suppliers recommend 0-8°C.

[1][2][3]

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone.

[5] (Inferred from ethyl analog)

Density ~1.06 g/mL at 25°C
Predicted based on ethyl

analog

Refractive Index ~1.45 at 20°C
Predicted based on ethyl

analog

Spectroscopic and Analytical Characterization
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Spectroscopic analysis is fundamental to confirming the identity and purity of a compound. The

following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals

corresponding to the different proton environments in the molecule.

Aromatic Protons (δ ~7.3-7.4 ppm): A multiplet corresponding to the five protons of the

benzyl group's phenyl ring.[6]

Benzyl Methylene Protons (δ ~5.2 ppm): A singlet integrating to two protons (Ar-CH₂-O).[6]

Methylene Protons (α to carbonyls, δ ~3.5 ppm): A singlet integrating to two protons (O=C-

CH₂-C=O). This is a key feature of the β-dicarbonyl system.

Cyclopropyl Methine Proton (δ ~2.0-2.2 ppm): A multiplet corresponding to the single

proton on the cyclopropyl ring attached to the carbonyl (C=O-CH-).

Cyclopropyl Methylene Protons (δ ~0.9-1.2 ppm): Two separate multiplets corresponding

to the four remaining protons on the cyclopropyl ring.[7]

¹³C NMR (Carbon NMR): The carbon spectrum will complement the proton data.

Carbonyl Carbons (δ ~205 ppm and ~167 ppm): Two distinct signals for the ketone and

ester carbonyls, respectively.

Aromatic Carbons (δ ~128-136 ppm): Signals for the carbons of the phenyl ring.

Benzyl Methylene Carbon (δ ~67 ppm): The carbon of the -CH₂- group attached to the

ester oxygen.

Methylene Carbon (α to carbonyls, δ ~45-50 ppm): The central CH₂ carbon.

Cyclopropyl Carbons (δ ~10-20 ppm): Signals for the methine and methylene carbons of

the cyclopropyl ring.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For

electrospray ionization (ESI-MS), the expected molecular ion would be [M+H]⁺ at m/z 219.09 or

[M+Na]⁺ at m/z 241.07.

Experimental Protocols for Property Determination
For drug development, precise experimental determination of physicochemical properties is

non-negotiable. The following protocols outline standard, self-validating methodologies.

Workflow for Solubility Assessment
Aqueous solubility is a critical parameter for assessing bioavailability. A standard kinetic

solubility assay using nephelometry or turbidimetry provides rapid and reliable data.
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Sample Preparation

Assay Execution

Data Analysis

Prepare 10 mM DMSO stock solution
of Benzyl 3-cyclopropyl-3-oxopropanoate

Dispense stock into 96-well plate
(e.g., 2 µL per well)

Add aqueous buffer (pH 7.4)
to wells to create concentration gradient

Incubate plate at 25°C
with shaking for 2 hours

Measure turbidity/nephelometry
at t=0 and t=2h using a plate reader

Identify highest concentration
well with no significant

increase in turbidity

Calculate and report
kinetic solubility in µg/mL or µM

Click to download full resolution via product page

Caption: Workflow for Kinetic Solubility Determination.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b3003245?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3003245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Causality and Trustworthiness: This protocol uses a high-throughput plate-based method

common in drug discovery. The initial reading (t=0) serves as a baseline for each well,

correcting for any initial light scattering. The final reading (t=2h) measures the increase in

turbidity due to precipitation, providing a self-validating system where each well has its own

control.

Determination of Lipophilicity (LogP)
Lipophilicity, often expressed as LogP (the partition coefficient between octanol and water), is

crucial for predicting membrane permeability. A shake-flask method is the gold standard.

Step-by-Step Protocol:

Preparation: Prepare a standard solution of the compound in a known concentration in either

water-saturated n-octanol or octanol-saturated water.

Partitioning: Add an equal volume of the other phase (e.g., if dissolved in octanol, add

octanol-saturated water).

Equilibration: Vigorously shake the mixture for 1 hour at a constant temperature (e.g., 25°C)

to allow for complete partitioning.

Separation: Centrifuge the mixture to ensure complete separation of the octanol and

aqueous layers.

Quantification: Carefully remove an aliquot from each layer. Determine the concentration of

the compound in each phase using a suitable analytical technique, such as HPLC-UV.

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] /

[Concentration in Aqueous Phase]).

Expertise Insight: The choice of the initial solvent and the use of pre-saturated phases are

critical to prevent volume changes that would skew the final concentration measurements,

ensuring the trustworthiness of the result.

Reactivity, Stability, and Synthetic Utility
Chemical Reactivity
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The molecule's reactivity is dominated by the β-ketoester moiety.

Enolate Formation: The methylene protons located between the two carbonyl groups are

acidic (pKa ~11-13 in DMSO, estimated) and can be readily deprotonated by a suitable base

to form a stabilized enolate. This nucleophilic enolate is a cornerstone of its synthetic utility,

allowing for alkylation and acylation reactions at the central carbon.

Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, it will exist as an equilibrium

mixture of keto and enol tautomers. The exact ratio is solvent-dependent.

Hydrolysis: The benzyl ester is susceptible to hydrolysis under both acidic and basic

conditions to yield the corresponding carboxylic acid.

The cyclopropyl group is generally stable but can participate in ring-opening reactions under

certain catalytic (e.g., with specific transition metals) or radical conditions.[8]

Stability and Storage
The compound should be stored in a tightly sealed container under an inert atmosphere (e.g.,

argon or nitrogen) to prevent degradation from atmospheric moisture and oxygen.[2] While

stable at room temperature, refrigeration (0-8°C) is recommended for long-term storage to

minimize potential slow degradation.[3]

Role in Drug Development
As a building block, Benzyl 3-cyclopropyl-3-oxopropanoate is valuable for several reasons:

Scaffold for Heterocycles: The β-ketoester is a classic precursor for synthesizing a wide

variety of heterocyclic rings (e.g., pyrimidines, pyrazoles) through condensation reactions

with dinucleophiles like ureas or hydrazines.

Rigid Structural Element: The cyclopropyl group introduces conformational rigidity, which can

be advantageous in drug design for optimizing binding to a biological target.[9]

Linker Chemistry: The enolate can be used to attach this fragment to other molecules,

making it a useful component in the modular synthesis of complex molecules like PROTACs.
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Conclusion
Benzyl 3-cyclopropyl-3-oxopropanoate is a chemical tool of significant potential for

medicinal chemists and synthetic researchers. Its value lies in the predictable reactivity of its β-

ketoester functionality, combined with the unique structural and conformational properties

imparted by the cyclopropyl and benzyl groups. By understanding its fundamental

physicochemical properties and employing robust analytical and experimental methodologies

as described in this guide, scientists can confidently and effectively integrate this versatile

building block into their research and development pipelines, accelerating the discovery of new

chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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